

Core Physicochemical Properties and Specifications

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Compound of Interest

Compound Name: *N-Fmoc-N-cyclopropyl-L-alanine*

Cat. No.: *B12301110*

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N-Fmoc-N-cyclopropyl-L-alanine, often abbreviated as Fmoc-Cpa-OH, is a synthetic building block valued for its ability to introduce conformational constraints into peptide backbones.^[1] Its precise chemical characteristics are fundamental to its proper handling, storage, and application in synthesis. The molecular weight and other key identifiers are summarized below.

Property	Value	Source(s)
Molecular Weight	351.40 g/mol	[2][3]
Molecular Formula	C ₂₁ H ₂₁ NO ₄	[2][3][4]
CAS Number	214750-76-2	[2][4][5]
IUPAC Name	(2S)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid	[4][6]
Appearance	White to off-white solid powder	[2][5][7]
Melting Point	157-159°C	[5]
Purity	Typically ≥97%	[4]
Solubility	Slightly soluble in DMF, DMSO, and Methanol	[2][5]
Storage	Store refrigerated (2-8°C) or frozen (-20°C) in a dry, sealed environment	[2][5][7]

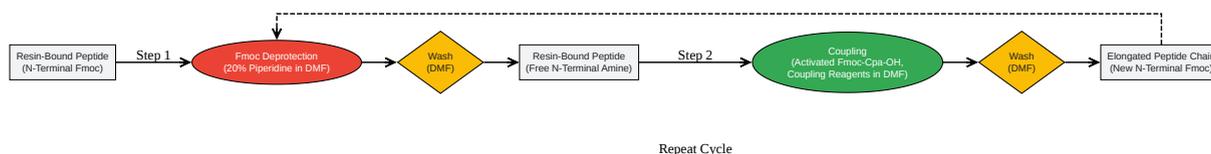
The Strategic Role of the Fmoc Protecting Group in SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS).[8] Its selection is a deliberate choice rooted in the need for a robust yet mildly cleavable protecting group for the α -amino function of the amino acid.

Causality of Choice: The Fmoc group's utility stems from its base lability. It is stable to the acidic conditions used to cleave the final peptide from most resins and to deprotect acid-labile side-chain protecting groups (e.g., Boc, tBu).[9] This "orthogonality" allows for the selective deprotection of only the N-terminal amine at each cycle of peptide elongation, preventing unwanted side reactions.[8] The deprotection mechanism is a β -elimination reaction, typically

initiated by a secondary amine like piperidine, which is mild enough to preserve the integrity of the growing peptide chain and its sensitive side chains.[9]

The general workflow for incorporating an Fmoc-protected amino acid in SPPS is a cyclical process of deprotection and coupling, as illustrated below.



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